molecular formula C10H10Cl2FNO B2582014 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide CAS No. 851879-22-6

2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide

Cat. No. B2582014
CAS RN: 851879-22-6
M. Wt: 250.09
InChI Key: DOEZIAVDDBCIOS-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not documented in the available literature .

Scientific Research Applications

Chemical Synthesis and Material Science Applications

  • Chemical Reaction Mechanisms : A study by Chae et al. (2016) explored the displacement mechanisms of Cl substituent in chlorofluorotoluene under corona discharge conditions. This research provides insights into the chemical behavior of related chloro-fluorobenzyl radicals, which could be relevant for understanding the reactivity of "2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide" in similar environments (Chae, Lim, & Lee, 2016).

  • Photochemical and Thermochemical Properties : Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, investigating their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). While focusing on different compounds, this research suggests a methodology that could be applied to study the photochemical and thermochemical properties of "this compound" for material science applications (Mary et al., 2020).

  • Antimicrobial Activity : Liu (2015) synthesized a series of chloro- and fluoro-substituted thiocarboxyhydrazones, among which compounds with structures similar to "this compound" were examined for their antimicrobial efficacy. This study's approach to synthesizing and testing such compounds could guide antimicrobial studies of "this compound" (Liu, 2015).

  • Synthesis and Characterization Techniques : Jin-qing (2009) described the synthesis process for 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, offering valuable insights into the synthesis, optimization, and characterization techniques that could be applicable to the study and development of "this compound" (Jin-qing, 2009).

Mechanism of Action

The mechanism of action of “2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide” is not documented in the available literature .

Safety and Hazards

The safety and hazards associated with “2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide” are not documented in the available literature .

properties

IUPAC Name

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEZIAVDDBCIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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